Phthalate substitution risks performance failures and regulatory non-compliance. Dibutyl Sebacate (DBS) is a bio-based diester that directly replaces conventional plasticizers while ensuring safety and performance. Key advantages:
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Dibutyl Sebacate (DBS) is a bio-based diester of sebacic acid, primarily utilized as a high-performance plasticizer. It is specified for its ability to impart excellent flexibility at low temperatures, maintain low volatility, and provide high plasticizing efficiency in a range of polymers. These polymers include cellulose derivatives, polyvinyl chloride (PVC), synthetic rubbers like neoprene and nitrile rubber, and bioplastics such as polylactic acid (PLA). Due to its favorable safety profile, DBS is frequently used in regulated applications, including plastics for food packaging, medical devices, and pharmaceutical coatings.
Substituting Dibutyl Sebacate (DBS) with seemingly similar plasticizers is often unfeasible without significant re-formulation and performance compromises. Replacing DBS with common phthalates like Di(2-ethylhexyl) phthalate (DEHP) introduces significant toxicological and regulatory risks, as phthalates are known endocrine disruptors and are restricted in many applications. Even substitution with other aliphatic esters, such as Dioctyl Adipate (DOA) or a longer-chain sebacate like Dioctyl Sebacate (DOS), is not a direct drop-in. These alternatives alter critical performance parameters including low-temperature flexibility, plasticizer migration rate, volatility, and polymer compatibility. Such changes can negatively impact the final product's service life, safety profile, and processability, necessitating a complete re-validation of the formulation for its intended application.
In a direct comparison of plasticized PVC films, Dibutyl Sebacate (DBS) demonstrates significantly better mechanical properties and lower migration than benchmark phthalate plasticizers. PVC plasticized with DBS achieved a maximum elongation of 350%, outperforming both Di-2-ethylhexyl phthalate (DEHP) and Di-2-ethylhexyl terephthalate (DEHT). Concurrently, DBS-plasticized PVC was softer and more flexible, with a Shore A hardness of 80.2, compared to 87.0 for DEHP and 92.2 for DEHT. Crucially for product longevity and safety, the migration of DBS after 28 days was measured at 12.78%, a marked improvement over the reference phthalates.
| Evidence Dimension | Mechanical Properties & Migration in PVC |
| Target Compound Data | Max Elongation: 350%; Shore A Hardness: 80.2; Migration (28d): 12.78% |
| Comparator Or Baseline | DEHP: Shore A Hardness: 87.0 | DEHT: Shore A Hardness: 92.2 |
| Quantified Difference | DBS-PVC is 7.8% softer than DEHP-PVC and 13% softer than DEHT-PVC, with superior elongation. |
| Conditions | PVC films plasticized with equivalent amounts of DBS, DEHP, or DEHT. Migration tested according to EN ISO 177:2017. |
This combination of enhanced flexibility, durability (higher elongation), and reduced leaching makes DBS a superior choice for creating safer, longer-lasting flexible PVC products.
For pharmaceutical applications, Dibutyl Sebacate (DBS) can replace Dibutyl Phthalate (DBP) in controlled-release coatings without altering process parameters or final product performance. In a study using Eudragit® RS 30D dispersion for coating drug pellets, substituting DBP with an equivalent concentration of DBS resulted in comparable drug release profiles across various pH levels (1.2, 4.4, and 6.3). The substitution required no changes to processing or additional curing time to achieve complete coalescence of the polymer particles. Furthermore, the DBS formulation showed no aging effects on drug release after 6 months under accelerated stability conditions (40°C / 75% RH).
| Evidence Dimension | Drug Release Profile from Coated Pellets |
| Target Compound Data | Similar dissolution profiles to DBP-containing formulation at pH 1.2, 4.4, and 6.3. |
| Comparator Or Baseline | Eudragit® RS 30D coating plasticized with Dibutyl Phthalate (DBP). |
| Quantified Difference | No significant difference in drug release profiles or product performance upon substitution. |
| Conditions | Aqueous film coating of drug pellets with Eudragit® RS 30D dispersion, comparing DBP and DBS as plasticizers. |
This evidence provides a low-risk pathway for formulators to switch from a regulated phthalate (DBP) to a safer alternative (DBS) in pharmaceutical coatings without the cost and time of complete redevelopment.
Unlike phthalate plasticizers which it often replaces, Dibutyl Sebacate (DBS) shows no evidence of endocrine-disrupting activity. In vitro assays demonstrate that DBS is inactive for binding to human estrogen receptors (hER-α and hER-β) and the rat androgen receptor. In an e-screen assay, which measures estrogenic effects on cell proliferation, DBS did not stimulate the growth of MCF-7 breast cancer cells, confirming its lack of estrogenic activity. This clean toxicological profile is a primary driver for its selection over plasticizers like DEHP, which are known to interfere with the endocrine system.
| Evidence Dimension | In Vitro Endocrine Activity |
| Target Compound Data | Negative for estrogenic activity in MCF-7 cell assay; Inactive for binding to human estrogen and rat androgen receptors. |
| Comparator Or Baseline | Phthalates (e.g., DEHP, DBP) are known endocrine disruptors. |
| Quantified Difference | Qualitative difference: DBS lacks the endocrine-disrupting activity associated with common phthalates. |
| Conditions | In vitro receptor binding assays and cell proliferation e-screen assay. |
For applications with human contact, such as medical devices, food packaging, and personal care items, procuring DBS mitigates the health and regulatory risks associated with endocrine-disrupting phthalates.
For manufacturing flexible PVC goods where durability and safety are paramount, such as wire insulation, automotive interiors, and resilient flooring. The evidence for high elongation at break and low migration makes DBS the preferred choice over traditional phthalates, leading to a more robust and longer-lasting final product with a superior safety profile.
In the production of food packaging films (especially for refrigeration), medical tubing, and blood bags. DBS is specified in these applications due to its excellent low-temperature performance, low migration, and favorable toxicological profile, which lacks the endocrine-disrupting properties of phthalates like DEHP.
As a plasticizer in functional coatings for tablets, granules, and beads in controlled-release drug formulations. The demonstrated ability of DBS to serve as a direct, functionally equivalent replacement for Dibutyl Phthalate (DBP) allows formulators to improve the safety profile of their products and meet evolving regulatory standards without costly re-development.
For plasticizing bio-based and synthetic polymers like polylactic acid (PLA), cellulose acetate butyrate, and ethyl cellulose. DBS is highly compatible with these materials, effectively lowering their glass transition temperature to improve flexibility and processing, making it a key enabler for the use of more sustainable polymers.
Irritant